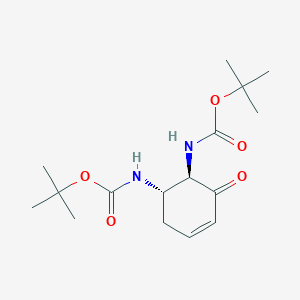
di-tert-butyl ((1S,2R)-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl ((1S,2R)-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate is a complex organic compound characterized by the presence of tert-butyl groups and a cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity patterns.
Métodos De Preparación
The synthesis of di-tert-butyl ((1S,2R)-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate typically involves the reaction of cyclohexene derivatives with tert-butyl carbamate under specific conditions. One common method includes the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
Di-tert-butyl ((1S,2R)-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or other peroxides.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Di-tert-butyl ((1S,2R)-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: The compound is utilized in the synthesis of polymers and other advanced materials due to its stability and reactivity.
Comparación Con Compuestos Similares
Di-tert-butyl ((1S,2R)-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate can be compared with similar compounds such as:
(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol: This compound is also used as a ligand in catalytic processes and shares structural similarities with this compound.
tert-Butyl carbamate: While simpler in structure, this compound is a key reagent in the synthesis of more complex tert-butyl derivatives.
The uniqueness of this compound lies in its specific configuration and the presence of multiple functional groups, which confer distinct reactivity and applications.
Propiedades
Fórmula molecular |
C16H26N2O5 |
|---|---|
Peso molecular |
326.39 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxocyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C16H26N2O5/c1-15(2,3)22-13(20)17-10-8-7-9-11(19)12(10)18-14(21)23-16(4,5)6/h7,9-10,12H,8H2,1-6H3,(H,17,20)(H,18,21)/t10-,12+/m0/s1 |
Clave InChI |
UASYFLZSGCTQLB-CMPLNLGQSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CC=CC(=O)[C@@H]1NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC=CC(=O)C1NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



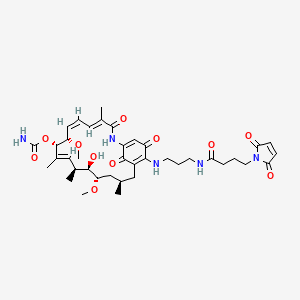
![1,9-Dihydro-9-[[1-[[(4-methoxyphenyl)diphenylmethoxy]methyl]-2-(phosphonooxy)ethoxy]methyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B11827226.png)
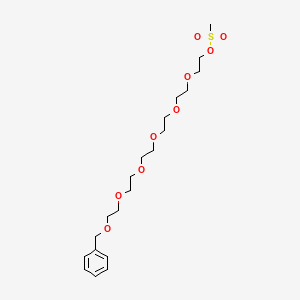
![tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B11827239.png)
![5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827243.png)
![Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B11827251.png)

![methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11827256.png)
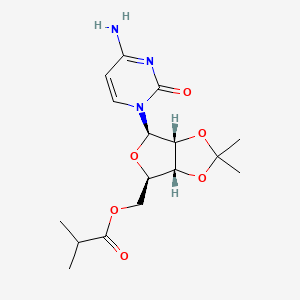
![1-(4-bromobenzyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B11827274.png)
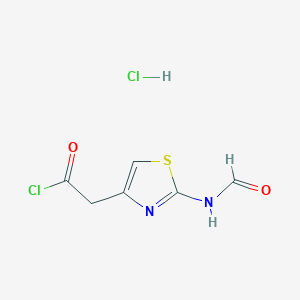
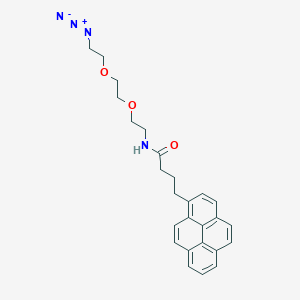
![N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11827305.png)
